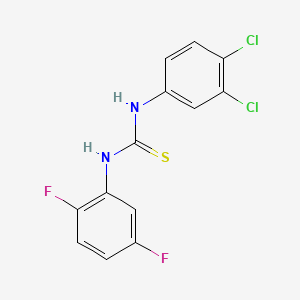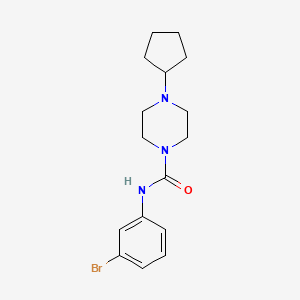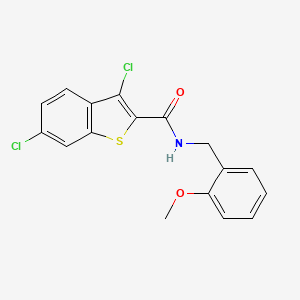
N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea, also known as DFP-10917, is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound has been synthesized using different methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme thioredoxin reductase (TrxR), which is involved in the regulation of cellular redox balance. TrxR is overexpressed in many types of cancer cells and is involved in the development of drug resistance. Inhibition of TrxR by N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea can lead to the accumulation of reactive oxygen species (ROS) in cancer cells, which can induce cell death.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound can protect neurons from oxidative stress and inflammation, which are major factors in the development of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea is its potent anti-cancer activity against different types of cancer cells. This compound has been shown to be effective in inducing cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Another advantage is its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
However, there are also some limitations for lab experiments. One of the limitations is the lack of understanding of the mechanism of action of N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea. Further studies are needed to fully understand the molecular targets of this compound. Another limitation is the potential toxicity of N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea. Studies have shown that this compound can induce cytotoxicity in normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea. One of the directions is to further investigate the mechanism of action of this compound. Understanding the molecular targets of N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea can help in the development of more effective cancer treatments and neuroprotective agents.
Another direction is to study the potential use of N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea in combination with other anti-cancer drugs. Studies have shown that combination therapy can be more effective in inhibiting tumor growth than single-agent therapy. N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea can be used in combination with other drugs to enhance its anti-cancer activity.
Conclusion:
In conclusion, N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using different methods and has been studied for its potential use in various scientific applications. N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea has potent anti-cancer activity against different types of cancer cells and has neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in combination with other anti-cancer drugs.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea has been studied for its potential use in various scientific research applications. One of the major areas of research is cancer treatment. Studies have shown that N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea has potent anti-cancer activity against different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Another area of research is the treatment of neurodegenerative diseases. N-(3,4-dichlorophenyl)-N'-(2,5-difluorophenyl)thiourea has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has been shown to protect neurons from oxidative stress and inflammation, which are major factors in the development of these diseases.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,5-difluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2N2S/c14-9-3-2-8(6-10(9)15)18-13(20)19-12-5-7(16)1-4-11(12)17/h1-6H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUKYGCLPZMXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NC2=C(C=CC(=C2)F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2,5-difluorophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4841103.png)
![4-(methoxymethyl)-6-methyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B4841107.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4841115.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B4841120.png)
![ethyl N-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B4841123.png)
![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4841126.png)
amino]acetyl}hydrazino)-N-isobutyl-2-oxoacetamide](/img/structure/B4841139.png)
![4-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4841140.png)
![2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4841149.png)

![N-(2-methoxyethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4841157.png)